Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Piperazine derivatives, such as the one you’re interested in, are widely employed in drugs and show a wide range of biological and pharmaceutical activity . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is usually confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are usually determined by techniques like FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
Scientific Research Applications
Antimicrobial and Antifungal Evaluation
A series of quinoline derivatives, similar in structure to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, were synthesized and evaluated for their antibacterial and antifungal activities. The preliminary in vitro studies indicated that some compounds exhibit promising antimicrobial activities against various pathogens, including Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Synthesis and Antibacterial Studies
Another series of quinolone derivatives, structurally related to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, were prepared and their antibacterial activities were assessed against various strains of bacteria, including gram-positive and gram-negative bacteria, and fungi like C. albicans. The study highlighted the antibacterial potential of these compounds (Patel et al., 2007).
Synthesis of Piperazine Substituted Quinolones
The research developed a series of piperazine-substituted quinolones, akin to Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, highlighting the methods and potential applications of these compounds in various fields, including medicinal chemistry (Fathalla & Pazdera, 2017).
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBDTCGIFOIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate |
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